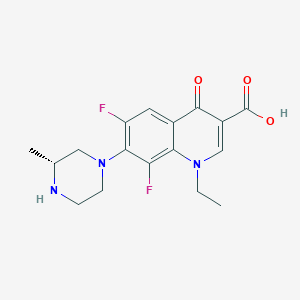

(R)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

(R)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Lomefloxacin, is a fluoroquinolone antibacterial agent with the molecular formula C₂₀H₂₅F₂N₃O₃ . It features a quinolone core substituted with:

- Ethyl group at N1

- Fluorine atoms at C6 and C8

- 3-Methylpiperazinyl group at C7

This compound is recognized for its broad-spectrum activity against Gram-negative and Gram-positive bacteria, attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV . Its stereochemistry (R-configuration) and structural modifications enhance target binding and pharmacokinetic properties.

Eigenschaften

CAS-Nummer |

98079-55-1 |

|---|---|

Molekularformel |

C17H19F2N3O3 |

Molekulargewicht |

351.35 g/mol |

IUPAC-Name |

1-ethyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)/t9-/m1/s1 |

InChI-Schlüssel |

ZEKZLJVOYLTDKK-SECBINFHSA-N |

Isomerische SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN[C@@H](C3)C)F)C(=O)O |

Kanonische SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, including the formation of the quinolone core and the introduction of the piperazine moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperazine rings . Additionally, the use of palladium-catalyzed cyclization reactions has been reported for the synthesis of piperazine-containing compounds .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The process may also involve purification steps to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinolone core, potentially reducing the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the fluorine positions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its antibacterial properties. It is used in research to understand the mechanisms of bacterial resistance and to develop new antibiotics that can overcome resistant strains.

Medicine

In medicine, ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is investigated for its potential to treat bacterial infections. Its broad-spectrum activity makes it a candidate for treating infections caused by both Gram-positive and Gram-negative bacteria.

Industry

Industrially, this compound is used in the production of antibacterial agents. Its synthesis and production are optimized to ensure high yields and purity, making it suitable for pharmaceutical applications.

Wirkmechanismus

The antibacterial activity of ®-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death. The presence of the piperazine ring enhances its binding affinity to the target enzymes, contributing to its potent antibacterial effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinolone Compounds

Structural and Functional Differences

Key structural variations among fluoroquinolones influence their antibacterial spectrum, potency, and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Fluoroquinolones

Key Findings from Comparative Studies

N1 Substituent :

- Ethyl (Lomefloxacin) vs. Cyclopropyl (Moxifloxacin/Sparfloxacin): Cyclopropyl enhances DNA gyrase binding and Gram-positive coverage . Ethyl-substituted compounds like Lomefloxacin retain strong Gram-negative activity but may have reduced CNS penetration due to higher polarity .

C7 Modifications: 3-Methylpiperazinyl (Lomefloxacin) improves solubility and bioavailability compared to unmodified piperazine (Norfloxacin) . Pyrrolidinyl groups (e.g., PD 117558) demonstrate higher potency against resistant strains, likely due to enhanced membrane penetration .

C8 Substituent :

- Fluorine (Lomefloxacin/Sparfloxacin) vs. Methoxy (Moxifloxacin): Methoxy at C8 broadens activity to include anaerobes, while difluoro substitution strengthens DNA binding affinity .

Derivatives for Non-Antibacterial Applications: Lomefloxacin derivatives with 4-(2-oxo-2-phenylaminoethyl)piperazinyl (Compound 5a) or 4-nitrobenzoyl groups (Compound 7d) show promising in vitro anticancer activity, highlighting the versatility of quinolone scaffolds .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) : Lomefloxacin (logP ~1.9) is less lipophilic than Sparfloxacin (logP ~2.5), affecting tissue distribution and half-life .

- Acid Dissociation (pKa) : The carboxylic acid group (pKa ~5.99) ensures ionization at physiological pH, enhancing solubility .

- Stereochemistry : The R-configuration in Lomefloxacin optimizes bacterial target binding compared to racemic mixtures .

Biologische Aktivität

(R)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a derivative of the fluoroquinolone class, exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological properties, including antimicrobial efficacy, enzyme inhibition, and anticancer potential.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C17H20F2N3O3

- Molecular Weight : 387.8 g/mol

- CAS Number : 149541-59-3

Antimicrobial Activity

Research indicates that this compound possesses broad-spectrum antimicrobial properties. It is particularly effective against Gram-positive bacteria and has shown selectivity against anaerobes and atypical pathogens.

Efficacy Against Various Microorganisms

A study evaluated the antimicrobial activity of several derivatives of this compound against various bacterial and fungal strains. The results are summarized in the following table:

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 6.25 - 12.5 µg/ml |

| Escherichia coli | Gram-negative | 12.5 - 25 µg/ml |

| Pseudomonas aeruginosa | Gram-negative | 25 - 50 µg/ml |

| Candida albicans | Fungi | 12.5 - 25 µg/ml |

| Aspergillus niger | Fungi | 25 - 50 µg/ml |

These findings suggest that the compound is a potent antimicrobial agent with potential therapeutic applications in treating infections caused by resistant strains .

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit various enzymes, particularly those involved in bacterial DNA replication and cancer cell proliferation.

Topoisomerase Inhibition

Topoisomerase II is a critical enzyme for DNA replication and transcription. Several studies have reported that derivatives of this compound exhibit significant inhibitory activity against topoisomerase II, leading to cytotoxic effects in cancer cells. For instance, one study indicated IC50 values ranging from 1.60 to 6.90 µM for various derivatives against different cancer cell lines .

Anticancer Activity

The anticancer potential of (R)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been explored through various in vitro assays.

The compound induces apoptosis in cancer cells by disrupting the cell cycle, particularly at the G2-M phase. This was evidenced by a significant increase in pre-G1 phase cells upon treatment, indicating enhanced apoptosis compared to control groups .

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Case Study on Antimicrobial Efficacy :

A research group synthesized derivatives based on this compound and tested their efficacy against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The study found that certain derivatives had MIC values lower than those of standard antibiotics, suggesting their potential as new therapeutic agents . -

Case Study on Cancer Cell Lines :

Another study focused on the effects of this compound on human hepatocarcinoma cells. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and significant apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.